Magnone B
Description
Magnone B is a naturally occurring lignan/neolignan isolated from Acorus tatarinowii, a plant traditionally used in herbal medicine. Structurally, it belongs to the 7,9′-epoxylignan class, characterized by a bicyclic framework formed via an epoxy bridge between two phenylpropanoid units. Key structural features include a 1,3,4,5-tetrasubstituted aromatic ring, five methoxy groups, a hydroxymethyl group at C-8, and a conjugated carbonyl group . This compound has been studied for its antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. Its isolation and structural elucidation rely heavily on advanced spectroscopic techniques, including NMR and mass spectrometry, as outlined in methodologies for organic compound analysis .
Properties
Molecular Formula |
C23H28O8 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[(3R,4R,5S)-4-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)oxolan-3-yl]methanone |
InChI |
InChI=1S/C23H28O8/c1-26-17-7-6-13(8-18(17)27-2)21(25)16-12-31-22(15(16)11-24)14-9-19(28-3)23(30-5)20(10-14)29-4/h6-10,15-16,22,24H,11-12H2,1-5H3/t15-,16-,22+/m0/s1 |
InChI Key |
WZJHOKWDMKAFDJ-PONJGIIJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2COC(C2CO)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Synonyms |
magnone B tetrahydro-2-(3,4,5-trimethoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-(hydroxymethyl)furan |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Magnone B is part of a broader family of lignans, which share a common biosynthetic origin but exhibit structural variations that influence their biological activity. Below, we compare this compound with Compound 4, a closely related analog identified in the same study .
Table 1: Structural and Functional Comparison of this compound and Compound 4
| Feature | This compound | Compound 4 |
|---|---|---|
| Core structure | 7,9′-epoxylignan | 7,9′-epoxylignan |
| Aromatic substitution | 1,3,4,5-tetrasubstituted | 1,3,4-trisubstituted |
| C-8 substituent | Hydroxymethyl (-CH₂OH) | Methyl (-CH₃) |
| Methoxy groups | 5 | 5 |
| Carbonyl group | Present | Present |
| Reported activity | Antioxidant | Antioxidant (inferred) |
Key Findings:
Structural Differences: The primary distinction lies in the C-8 substituent: this compound contains a hydroxymethyl group, while Compound 4 features a methyl group.
Functional Implications: Both compounds exhibit antioxidant activity, but the hydroxymethyl group in this compound may enhance radical scavenging efficiency due to its ability to donate hydrogen atoms. In contrast, the methyl group in Compound 4 could reduce steric hindrance, favoring membrane permeability . NMR data (Tables 1 and 2 in ) confirm these structural differences, with this compound showing distinct signals for the oxygenated methine (δ 4.2–4.5 ppm) and hydroxymethyl protons (δ 3.7–4.0 ppm), absent in Compound 4.
Broader Context in Lignan Research
For example:
- Podophyllotoxin : Contains a lactone ring instead of an epoxy bridge, conferring cytotoxicity rather than antioxidant effects.
- Sesamin: A furanolignan with a simpler substitution pattern, linked to anti-inflammatory activity.
This compound’s unique combination of epoxy bridge, methoxy groups, and hydroxymethyl substitution positions it as a distinct candidate for further pharmacological exploration, particularly in oxidative stress-related disorders.
Q & A
Q. What protocols govern data sharing for multi-institutional this compound research?
- Methodological Guidance :
- Data Licensing : Use CC-BY-SA 3.0 for open-access collaboration, ensuring proper attribution .
- Inter-Lab Calibration : Standardize protocols via shared SOPs (e.g., cell passage intervals, centrifugation speeds) .
- Conflict Resolution : Establish a steering committee to adjudicate data ownership disputes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
